molecular formula C6H8N2O2S B6241461 2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carbonitrile CAS No. 2377033-48-0

2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carbonitrile

Cat. No.: B6241461
CAS No.: 2377033-48-0
M. Wt: 172.2
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Description

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carbonitrile is a bicyclic compound featuring a sulfur and nitrogen atom within its structure. This compound is notable for its unique bicyclic framework, which imparts distinct chemical properties and reactivity. It is used in various scientific research fields due to its versatile chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable nitrile with a thia-azabicyclo precursor in the presence of oxidizing agents to introduce the dioxo functionality.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions, often optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

    Substitution: The bicyclic structure allows for various substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Halogenating agents and nucleophiles are frequently employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carbonitrile is utilized in several research domains:

    Chemistry: As a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The dioxo and nitrile functionalities play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

    2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile: A smaller bicyclic analog with similar reactivity but different steric properties.

    2,2-Dioxo-2lambda6-thia-1-azabicyclo[3.2.1]octane-4-carbonitrile: A larger bicyclic compound with potentially different biological activity due to its extended framework.

Uniqueness: 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carbonitrile is unique due to its specific ring size and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific fields, emphasizing its versatile applications and unique chemical characteristics.

Properties

CAS No.

2377033-48-0

Molecular Formula

C6H8N2O2S

Molecular Weight

172.2

Purity

0

Origin of Product

United States

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